molecular formula C30H48O4 B217769 (4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid CAS No. 100897-87-8

(4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid

Cat. No.: B217769
CAS No.: 100897-87-8
M. Wt: 472.7 g/mol
InChI Key: JTBGJQZJEYVBJZ-NRTDWLMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

(4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid can be synthesized through various chemical reactions involving triterpenoid precursors. The synthetic routes typically involve hydroxylation and oxidation reactions to introduce the hydroxyl groups at the 3 and 22 positions on the oleanane skeleton .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources such as Maytenus royleanus cufodontis. The extraction process includes solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Chemical Reactions Analysis

Types of Reactions

(4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which can have different biological activities .

Scientific Research Applications

(4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting the proliferation of cancer cells through the induction of apoptosis and cell cycle arrest . The compound also exhibits anti-inflammatory and antioxidant activities, which contribute to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid is unique due to its specific hydroxylation pattern at the 3 and 22 positions, which contributes to its distinct biological activities. Its ability to inhibit the proliferation of various cancer cell lines makes it a promising candidate for further research and development in cancer therapy .

Properties

CAS No.

100897-87-8

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid

InChI

InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22-,23-,26?,27+,28-,29+,30+/m0/s1

InChI Key

JTBGJQZJEYVBJZ-NRTDWLMYSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@@H]5O)(C)C(=O)O)C)C)C)(C)C)O

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C

Synonyms

(4S,4aR,6aS,6aS,6bR,8aS,10S,12aS,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,1 2a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen e-2-carboxylic acid

Origin of Product

United States

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